molecular formula C16H14Cl2N2OS B8482943 4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline CAS No. 923289-41-2

4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline

Cat. No. B8482943
CAS RN: 923289-41-2
M. Wt: 353.3 g/mol
InChI Key: CCMNQDJAPMKGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline is a useful research compound. Its molecular formula is C16H14Cl2N2OS and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

923289-41-2

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

2-(4,8-dichloro-7-methoxyquinolin-2-yl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C16H14Cl2N2OS/c1-8(2)12-7-22-16(20-12)11-6-10(17)9-4-5-13(21-3)14(18)15(9)19-11/h4-8H,1-3H3

InChI Key

CCMNQDJAPMKGOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 8-chloro-4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-quinoline (2.0 g, 5.97 mmol) in POCl3 (10 mL) was heated at 85° C. during 30 min. Then, the reaction mixture was concentrated under reduced pressure. The residue was poured into ice-cooled water (20 mL), the pH was adjusted to 10 with 50% NaOH, and extracted with CH2Cl2. The organic layer was washed with brine, dried (MgSO4), filtered, and evaporated to give 2.05 g (97%) of the title compound 92 as a yellow solid: m/z=353 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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reactant
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

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